![molecular formula C16H21N3S B2695547 4-(4-Methylpiperidino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 303793-38-6](/img/structure/B2695547.png)
4-(4-Methylpiperidino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrimidine analogs have been synthesized by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research on tetrahydrobenzothieno[2,3-d]pyrimidine derivatives, including compounds structurally related to 4-(4-Methylpiperidino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine, has revealed potential antimicrobial properties. Specifically, some derivatives have shown promising activity against Candida albicans, with certain compounds exhibiting inhibitory zones of 22 mm and minimum inhibitory concentration (MIC) values of 31.25 μg/ml. Additionally, derivatives have demonstrated significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting a broad spectrum of potential antimicrobial applications (Soliman et al., 2009).
Antifungal and Antitumor Activities
Thieno[2,3-d]pyrimidine derivatives have also been explored for their antifungal and antitumor activities. Research indicates that specific derivatives possess preventive effects against rice blast, sheath blight, and cucumber powdery mildew, which are significant agricultural diseases. This suggests potential applications in developing antifungal agents for agriculture (Konno et al., 1989). Moreover, certain derivatives have shown significant activity against the Walker 256 carcinosarcoma in rats, highlighting their potential in cancer therapy (Grivsky et al., 1980).
Chemical Synthesis and Structural Analysis
Further research has focused on the synthesis of tetrahydrobenzothieno[2,3-d]pyrimidine derivatives and their structural analysis. Studies have reported the efficient synthesis of these compounds using various methodologies, including microwave-assisted synthesis, and have examined their crystal and molecular structures. This research contributes to the understanding of their chemical properties and potential modifications for enhanced biological activity (Gaonkar et al., 2014).
Antihypertensive and Anti-ulcer Activities
Derivatives of tetrahydrobenzothieno[2,3-d]pyrimidine have been investigated for their antihypertensive and anti-ulcer activities. Studies suggest that certain compounds exhibit promising results in reducing blood pressure and demonstrating anti-ulcer effects, indicating potential therapeutic applications in cardiovascular and gastrointestinal disorders (Rana et al., 2004).
Wirkmechanismus
Target of Action
The primary target of 4-(4-Methylpiperidino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is the p21-activated kinase 4 (PAK4) . PAK4 is a protein kinase that plays a crucial role in cellular processes such as cytoskeletal reorganization, cell proliferation, and survival . Overexpression of PAK4 is associated with a variety of cancers .
Mode of Action
4-(4-Methylpiperidino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine interacts with its target, PAK4, by forming strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . This interaction inhibits the activity of PAK4, thereby potentially reducing the proliferation of cancer cells .
Biochemical Pathways
The inhibition of PAK4 by 4-(4-Methylpiperidino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine affects various biochemical pathways. PAK4 is involved in several signaling pathways that regulate cell morphology, motility, and proliferation . By inhibiting PAK4, this compound may disrupt these pathways, leading to reduced cancer cell proliferation and survival .
Pharmacokinetics
The pharmacokinetic properties of 4-(4-Methylpiperidino)-5,6,7,8-tetrahydro1
Result of Action
The molecular and cellular effects of 4-(4-Methylpiperidino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine’s action are primarily related to its inhibitory effect on PAK4 . By inhibiting PAK4, this compound can potentially disrupt the signaling pathways that regulate cell morphology, motility, and proliferation, leading to reduced cancer cell proliferation and survival .
Action Environment
The action, efficacy, and stability of 4-(4-Methylpiperidino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can be influenced by various environmental factors These can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules
Eigenschaften
IUPAC Name |
4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3S/c1-11-6-8-19(9-7-11)15-14-12-4-2-3-5-13(12)20-16(14)18-10-17-15/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOWNTRYVBIBRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C3C4=C(CCCC4)SC3=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


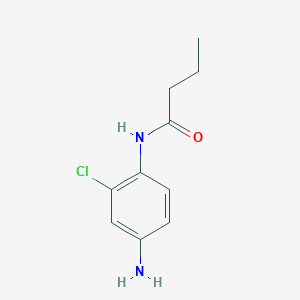
![N-(4-bromo-2-methylphenyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2695468.png)
![1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2695469.png)
![3-[(3-Chloro-4-methylphenyl)amino]propanoic acid](/img/structure/B2695470.png)
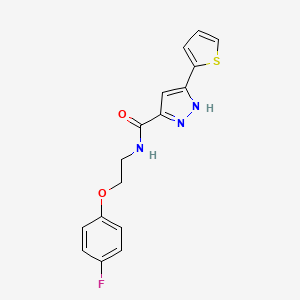
![[(3-Bromophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2695473.png)
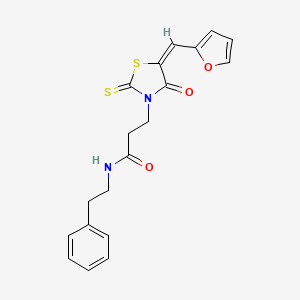
![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-phenylacetamide](/img/structure/B2695478.png)
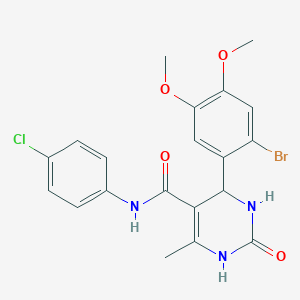
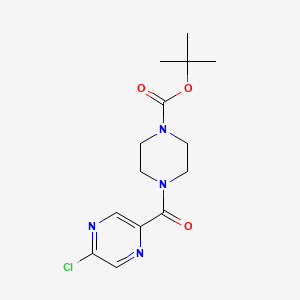
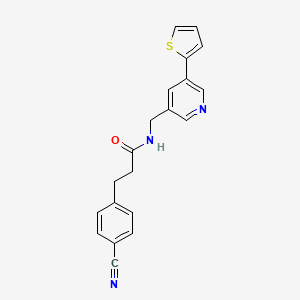
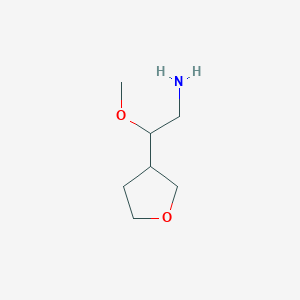
![N-(4-(furan-2-carboxamido)phenyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2695487.png)